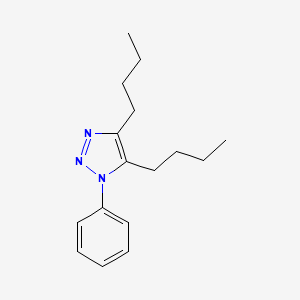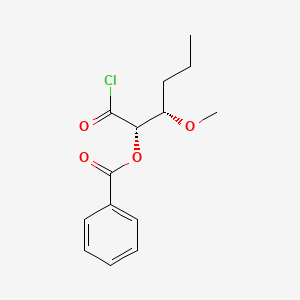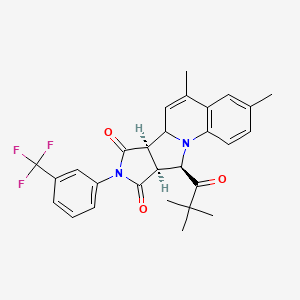
4,5-Dibutyl-1-phenyl-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dibutyl-1-phenyl-1H-1,2,3-triazole is a heterocyclic compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The unique structure of 1,2,3-triazoles, which includes three nitrogen atoms in a five-membered ring, allows for a wide range of chemical modifications and functionalizations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dibutyl-1-phenyl-1H-1,2,3-triazole typically involves a two-step procedure. The first step is a palladium-catalyzed Sonogashira cross-coupling reaction of aroyl chlorides with aryl acetylenes. This is followed by a 1,3-dipolar cycloaddition of the resulting 1,3-diarylprop-2-yn-1-ones with sodium azide under catalyst-free conditions. This method achieves moderate-to-good chemical yields (30–90%) and allows for the synthesis of 4,5-disubstituted-1H-1,2,3-triazole scaffolds containing electron-neutral, -withdrawing, or -donating groups .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry principles, can be applied to scale up the laboratory synthesis methods.
化学反応の分析
Types of Reactions: 4,5-Dibutyl-1-phenyl-1H-1,2,3-triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the triazole ring.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
科学的研究の応用
4,5-Dibutyl-1-phenyl-1H-1,2,3-triazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of polymers, pigments, and metal chelators.
作用機序
The mechanism of action of 4,5-dibutyl-1-phenyl-1H-1,2,3-triazole involves its interaction with various molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in the observed biological effects. The specific molecular targets and pathways depend on the particular biological activity being studied .
類似化合物との比較
- 4,5-Diphenyl-1H-1,2,3-triazole
- 1,5-Diphenyl-1H-1,2,4-triazole-3 (2H)-thione
- 4,5-Diphenyl-imidazol-1,2,3-triazole hybrids
Comparison: 4,5-Dibutyl-1-phenyl-1H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 4,5-diphenyl-1H-1,2,3-triazole, the dibutyl substitution provides different steric and electronic effects, potentially leading to variations in reactivity and biological activity. Similarly, the presence of different substituents in 1,5-diphenyl-1H-1,2,4-triazole-3 (2H)-thione and 4,5-diphenyl-imidazol-1,2,3-triazole hybrids results in unique properties and applications .
特性
CAS番号 |
918407-68-8 |
|---|---|
分子式 |
C16H23N3 |
分子量 |
257.37 g/mol |
IUPAC名 |
4,5-dibutyl-1-phenyltriazole |
InChI |
InChI=1S/C16H23N3/c1-3-5-12-15-16(13-6-4-2)19(18-17-15)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3 |
InChIキー |
USASAHYASPINKJ-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(N(N=N1)C2=CC=CC=C2)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B12623544.png)

![5,7-Diethyl-2',2',6',6'-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]-6-ol](/img/structure/B12623553.png)
![(3Z)-3-[(3-Ethynylphenyl)imino]-5-(phenylethynyl)-2-benzofuran-1(3H)-one](/img/structure/B12623554.png)

![1-[2-(4-Methoxyphenyl)ethyl]-4,5-diphenyl-1H-imidazol-2-amine](/img/structure/B12623557.png)
![4-Ethoxy-6-(2-fluoropyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12623565.png)
![4'-Heptyl[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B12623579.png)



![N-[(4-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12623604.png)

![acetic acid;N-[4-(aminomethyl)-2-methylphenyl]methanesulfonamide](/img/structure/B12623618.png)
